

1-(4-Chlorophenyl)-1H-indazole: Structural Elucidation, SMILES Representation, and Synthetic Methodologies

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 1-(4-Chlorophenyl)-1H-indazole

Cat. No.: B14114985

[Get Quote](#)

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The 1H-indazole core is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for indoles and benzimidazoles to modulate pharmacokinetic properties and target affinity. Specifically, **1-(4-Chlorophenyl)-1H-indazole** represents a critical pharmacophore building block. The strategic placement of a 4-chlorophenyl group at the N1 position introduces lipophilicity, blocks metabolic para-oxidation, and enables halogen bonding within hydrophobic receptor pockets. This whitepaper provides an in-depth technical analysis of its chemical structure, SMILES representation, physicochemical properties, and field-proven synthetic protocols.

Chemical Identity and SMILES Elucidation

The Simplified Molecular-Input Line-Entry System (SMILES) provides a topological map of the molecule. For **1-(4-Chlorophenyl)-1H-indazole**, the canonical SMILES string is:

Clc1ccc(-n2ncc3ccccc23)cc1

Topological Breakdown:

- Clc1ccc(...)cc1: This denotes the 1,4-disubstituted (para) chlorophenyl ring. The chlorine atom acts as a strong electron-withdrawing group (via induction) while donating electron density via resonance, impacting the electronic landscape of the N1-phenyl bond.
- -n2ncc3ccccc23: This encodes the fused bicyclic 1H-indazole core.
 - n2 represents the N1 nitrogen, which serves as the attachment point for the chlorophenyl ring.
 - n represents the N2 nitrogen, which possesses a lone pair capable of acting as a hydrogen bond acceptor.
 - c3ccccc23 defines the fused benzene ring sharing bridgehead carbons with the pyrazole ring, enforcing strict planarity across the indazole system.

Physicochemical Profile

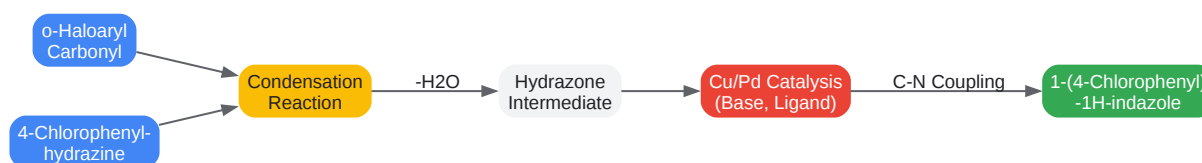
The following table summarizes the quantitative data and structural parameters critical for drug formulation and molecular docking studies[1],[2].

| Parameter | Specification |
|-------------------------------|--------------------------------|
| IUPAC Name | 1-(4-Chlorophenyl)-1H-indazole |
| CAS Registry Number | 52471-01-9[2] |
| Molecular Formula | C13H9ClN2 |
| Molecular Weight | 228.68 g/mol |
| Melting Point | 168–170 °C[1] |
| Hydrogen Bond Donors (HBD) | 0 |
| Hydrogen Bond Acceptors (HBA) | 1 (N2 of the pyrazole ring) |
| Rotatable Bonds | 1 (N1–Phenyl bond) |

Synthetic Methodologies and Mechanistic Pathways

The synthesis of N1-arylated indazoles has historically been challenging due to regioselectivity issues (N1 vs. N2 arylation). Modern approaches utilize transition-metal-catalyzed intramolecular C-N cross-coupling of ortho-haloarylhydrazones to ensure exclusive N1 cyclization[3],[4].

Pathway Visualization



[Click to download full resolution via product page](#)

Figure 1: Transition-metal-catalyzed synthetic workflow for **1-(4-Chlorophenyl)-1H-indazole**.

Experimental Protocols (Self-Validating Systems)

Protocol A: Copper-Catalyzed Intramolecular N-Arylation

While Palladium-catalyzed Buchwald-Hartwig amination is highly effective for ortho-bromo precursors[4], Copper-catalyzed Ullmann-type coupling is preferred for the more commercially available, yet less reactive, ortho-chloroarylaldehydes[3].

Objective: High-yield, regioselective intramolecular C-N cross-coupling.

Step-by-Step Workflow:

- Hydrazone Condensation: React o-chlorobenzaldehyde (1.0 equiv) with 4-chlorophenylhydrazine (1.1 equiv) in ethanol under reflux for 2 hours.
 - Causality: Ethanol provides a protic environment that facilitates the dehydration step required for imine/hydrazone formation.

- Validation Checkpoint: Isolate the intermediate via filtration. Purity must be >95% (verify via TLC: Hexane/EtOAc 8:2). Trace unreacted hydrazine or impurities will severely poison the transition-metal catalyst in the subsequent step[4].
- Catalytic Assembly: In an oven-dried Schlenk flask, combine the isolated hydrazone (1.0 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and KOH (2.0 equiv) in anhydrous DMF[3].
 - Causality: CuI acts as the active center for oxidative addition into the C-Cl bond. 1,10-phenanthroline is a bidentate nitrogen ligand that stabilizes the Cu(I) species, prevents disproportionation, and lowers the activation energy for the Ullmann-type C-N coupling[3].
- Thermal Cyclization: Stir the mixture at 120 °C under an inert argon atmosphere for 12–48 hours[3].
 - Causality: Elevated temperatures are mandatory to overcome the high bond dissociation energy of the aryl C-Cl bond.
 - Validation Checkpoint: Monitor the reaction via LC-MS. The mass shift from the hydrazone to the indazole (loss of HCl) indicates successful cyclization.
- Isolation: Quench with water, extract with ethyl acetate, and purify via silica gel column chromatography.

Protocol B: Spectroscopic Validation & Characterization

Objective: Confirm structural integrity and N1-regioselectivity.

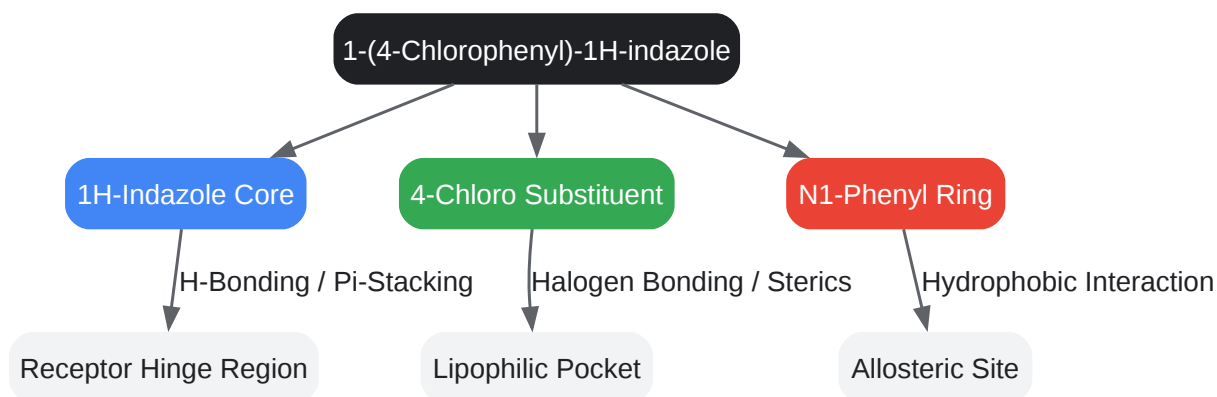
Step-by-Step Workflow:

- Sample Preparation: Dissolve 5 mg of the purified product in CDCl₃.
- ¹H-NMR Acquisition (400 MHz):
 - Causality: ¹H-NMR is critical for distinguishing the closed indazole core from the open-chain uncyclized precursor.

- Validation Checkpoint: The successful formation of the indazole core is confirmed by the disappearance of the broad N-H hydrazone singlet (~10.0 ppm) and the emergence of the diagnostic C3-H indazole proton, which appears as a sharp singlet at δ 8.01 ppm[1].
- Mass Spectrometry (GC-MS):
 - Validation Checkpoint: The molecular ion peak must appear at m/z 228 (M+ for ^{35}Cl) and 230 (for ^{37}Cl) with a characteristic 3:1 isotopic ratio, confirming the retention of the para-chlorine atom[1].

Pharmacological Relevance and Target Interaction

The structural features of **1-(4-Chlorophenyl)-1H-indazole** are highly optimized for kinase inhibition and receptor modulation.



[Click to download full resolution via product page](#)

Figure 2: Pharmacophoric deconstruction and target interactions of the indazole derivative.

- The Indazole Core: Acts as a rigid, planar scaffold. The N2 nitrogen frequently engages in critical hydrogen bonding with the hinge region of kinases.
- The N1-Phenyl Ring: The N1-C(phenyl) bond allows for rotational flexibility, enabling the molecule to adopt an optimal dihedral angle to occupy adjacent hydrophobic allosteric pockets.

- The 4-Chloro Substituent: Chlorine enhances the overall lipophilicity (LogP) of the molecule, improving membrane permeability. Furthermore, the anisotropic charge distribution around the chlorine atom allows it to participate in highly directional halogen bonding with backbone carbonyls in the target protein.

References

- 1.[3] Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones, PMC (nih.gov), 3
- 2.[4] Synthesis of 1-aryl-1H-indazoles via palladium-catalyzed intramolecular amination of aryl halides, PubMed (nih.gov), 4
- 3.[1] Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate, Asian Journal of Research in Chemistry, 1
- 4.[2] **1-(4-chlorophenyl)-1H-indazole** | 52471-01-9, Molaid Chemical Database, 2

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. ajrconline.org [ajrconline.org]
- 2. 1-(4-chlorophenyl)-1H-indazole - CAS号 52471-01-9 - 摩熵化学 [molaid.com]
- 3. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1-aryl-1H-indazoles via palladium-catalyzed intramolecular amination of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-(4-Chlorophenyl)-1H-indazole: Structural Elucidation, SMILES Representation, and Synthetic Methodologies]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14114985/docs#1-4-chlorophenyl-1h-indazole-structural-elucidation-smiles-representation-and-synthetic-methodologies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)